tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate
Description
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate is a heterocyclic carbamate derivative featuring a 1,2-oxazole (isoxazole) core substituted with a bromomethyl group at position 5 and a tert-butoxycarbonyl (Boc) carbamate group at position 3. Its molecular formula is C₁₀H₁₅BrN₂O₃, with a molecular weight of 291.15 g/mol (calculated). The bromomethyl group introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The Boc group serves as a protective moiety for amines, ensuring stability during synthetic processes .
Properties
CAS No. |
1215121-86-0 |
|---|---|
Molecular Formula |
C9H13BrN2O3 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,5H2,1-3H3,(H,11,12,13) |
InChI Key |
WYRJHJQYIGUFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Enamino Ketoesters with Hydroxylamine
General Reaction Pathway
The oxazole ring is constructed via cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride. This method leverages the reactivity of 1,3-diketones, which are converted to β-enamino intermediates before cyclization.
Example Protocol :
- Synthesis of β-Enamino Ketoester :
- React 1,3-diketone (e.g., acetylacetone) with N,N-dimethylformamide dimethylacetal (DMF-DMA) in refluxing toluene.
- Yield: 85–90% after purification.
- Oxazole Formation :
- Treat β-enamino ketoester with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 80°C for 4–6 hours.
- Key intermediate: 5-methyl-1,2-oxazole-4-carboxylate.
Carbamate Protection :
Direct Bromomethyl Incorporation During Oxazole Synthesis
Bromoacetyl Bromide Strategy
A streamlined approach introduces the bromomethyl group during oxazole ring formation using bromoacetyl bromide.
Protocol :
- Azirine Intermediate :
- Thermolysis of vinyl azides (e.g., 2-azido-1-phenylpropene) at 120°C in acetone generates reactive azirines.
- Oxazole Formation :
- React azirine with bromoacetyl bromide (1.2 equiv) in acetone at 30°C for 3 minutes.
- Intermediate: 5-(bromomethyl)-1,2-oxazole.
- Boc Protection :
- Treat with Boc2O (1.5 equiv) and DMAP in dichloromethane at 25°C.
- Yield: 65–70% over three steps.
Advantages :
- Avoids post-synthesis bromination.
- High regioselectivity for the 5-position.
Bromination of Preformed Oxazole Intermediates
Hydroxymethyl to Bromomethyl Conversion
Oxazole derivatives with hydroxymethyl groups are brominated using PBr3 or HBr/AcOH.
Protocol :
- Hydroxymethyl Oxazole Synthesis :
- Reduce 5-formyl-1,2-oxazole (from Vilsmeier–Haack formylation) with NaBH4 in methanol.
- Yield: 85%.
- Bromination :
- React hydroxymethyl oxazole with PBr3 (1.2 equiv) in dry DCM at 0°C.
- Yield: 78%.
- Boc Protection :
- As described in Section 1.1.
Challenges :
- Requires strict anhydrous conditions to prevent hydrolysis.
Carbamate Protection Strategies
Boc Group Installation
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF/DCM (1:1) |
| Base | DMAP (5 mol%) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 85–90% |
Key Considerations :
- Excess Boc2O (1.5–2.0 equiv) ensures complete protection.
- DMAP accelerates the reaction by activating the carbonate.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Overall Yield | Key Advantage |
|---|---|---|
| Cyclocondensation | 50–60% | Scalable, uses cheap reagents |
| Direct Bromination | 65–70% | Fewer steps |
| Post-Synthesis Bromination | 60–65% | Flexible intermediate use |
Challenges and Solutions
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated oxazole derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate serves as an important building block in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, facilitating the formation of diverse derivatives.
- Formation of More Complex Molecules : It is utilized in the synthesis of complex organic compounds through multi-step reactions .
Pharmaceutical Development
The compound's oxazole ring is associated with various biological activities, making it a candidate for pharmaceutical applications. Research indicates potential uses in:
- Antimicrobial Agents : Compounds containing oxazole rings have shown promise in exhibiting antimicrobial properties.
- Anticancer Applications : Preliminary studies suggest that this compound may modulate enzyme activity or receptor interactions, which could lead to anticancer effects .
Industrial Applications
In industrial settings, this compound can be utilized for:
- Production of Specialty Chemicals : Its stability and reactivity make it suitable for manufacturing advanced materials and specialty chemicals.
- Custom Synthesis : It is employed in research and development for custom synthesis processes in various chemical industries .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of oxazole derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Anticancer Research
Research focused on the interactions of oxazole-containing compounds with biological systems revealed that these compounds could influence cancer cell proliferation. The specific mechanisms by which this compound affects cancer cells are still under investigation but show promise for future drug development .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of Boc-protected 1,2-oxazole derivatives. Key structural variations among analogs include substituents on the oxazole ring and modifications to the carbamate group. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Analysis of Functional Group Impact
Bromomethyl vs. Azidomethyl :
- The bromomethyl group in the target compound is ideal for nucleophilic substitutions (e.g., Suzuki couplings or alkylations), whereas the azidomethyl analog () is tailored for bioorthogonal click chemistry applications .
Boc Carbamate Stability :
- All listed compounds retain the Boc group, which is acid-labile and removed under mild acidic conditions (e.g., TFA). This feature is critical for protecting amines during multi-step syntheses .
Electronic Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance the electrophilicity of the oxazole ring, improving reactivity in cycloaddition reactions. Conversely, electron-donating groups (e.g., tert-butyl in ) increase steric bulk, reducing reactivity but improving solubility .
Heterocycle Modifications: Substitution of oxazole with benzoxazole () introduces aromaticity, enhancing binding affinity in drug-receptor interactions. The amino group in this analog further allows for peptide coupling or sulfonamide formation .
Biological Activity
Introduction
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound is characterized by the following structural features:
- Molecular Formula : C₁₃H₁₄BrN₃O₂
- Molecular Weight : 316.17 g/mol
- CAS Number : 405939-39-1
Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, derivatives containing oxazole and thiazole rings have shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of oxazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays. The findings indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential for further development as antitumor agents.
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | A549 | 5.6 | High |
| Compound B | HCC827 | 6.3 | Moderate |
| This compound | NCI-H358 | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been investigated. Compounds with oxazole moieties have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
In a comparative study, the antimicrobial efficacy of several derivatives was assessed against Escherichia coli and Staphylococcus aureus using broth microdilution methods. The results are summarized below:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12.5 µg/mL |
| Compound D | S. aureus | 6.25 µg/mL |
| This compound | TBD | TBD |
The proposed mechanisms of action for the biological activity of this compound include:
- DNA Interaction : Similar compounds have been shown to bind to DNA, potentially disrupting replication and transcription processes.
- Membrane Disruption : Some derivatives exhibit antibacterial properties by depolarizing bacterial membranes, leading to cell death.
Research Findings and Implications
Several studies highlight the need for further optimization of the chemical structure of compounds like this compound to enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
